Tetradec-10-en-1-ol

Description

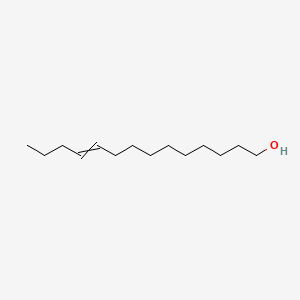

Structure

3D Structure

Properties

IUPAC Name |

tetradec-10-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,15H,2-3,6-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGSHQFWLNRTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60708333 | |

| Record name | Tetradec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57393-02-9 | |

| Record name | Tetradec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches to Tetradec 10 En 1 Ol

Total Synthesis Routes for Tetradec-10-en-1-ol

The total synthesis of Tetradec-10-en-1-ol typically involves building the 14-carbon chain with a terminal hydroxyl group and a cis (Z) double bond at the C10 position. Various strategies have been devised to achieve this, often involving the assembly of smaller molecular fragments or the selective functionalization of existing carbon chains.

Olefin Metathesis Reactions in Tetradec-10-en-1-ol Synthesis

Olefin metathesis has emerged as a powerful tool for constructing carbon-carbon double bonds and has been applied to the synthesis of unsaturated fatty alcohols like Tetradec-10-en-1-ol and its derivatives googleapis.comgoogle.com. Cross-metathesis, in particular, allows for the formation of new alkenes by reacting two different olefinic starting materials. For example, the reaction between methyl 9-decenoate and hex-1-ene, catalyzed by a Z-selective metathesis catalyst, can yield methyl (Z)-tetradec-9-enoate. This intermediate can then be reduced to (Z)-tetradec-9-en-1-ol, a closely related compound, or serve as a precursor to Tetradec-10-en-1-ol through further transformations googleapis.com. This methodology offers a direct route to introduce the desired unsaturation with control over stereochemistry, depending on the catalyst employed google.comcsbsju.edu.

Grignard and Organometallic Coupling Reactions for Carbon Chain Elongation

Grignard reagents (organomagnesium halides) and other organometallic coupling reactions are fundamental for carbon-carbon bond formation and are extensively used in the synthesis of long-chain alcohols. These reactions involve the nucleophilic attack of an organometallic species on an electrophilic carbon center, such as a carbonyl group or an alkyl halide organicchemistrytutor.comorganic-chemistry.orgwikipedia.org.

In the synthesis of Tetradec-10-en-1-ol, Grignard reagents can be employed to extend carbon chains. For example, a Grignard reagent derived from a haloalkane can react with an aldehyde or ketone to form a secondary or tertiary alcohol, respectively. Alternatively, organometallic coupling reactions, such as Sonogashira coupling (for alkynes) followed by reduction, or Wittig reactions (for alkenes), can be utilized to assemble the carbon skeleton and introduce the double bond researchgate.netresearchgate.netcdnsciencepub.comgoogle.com. For instance, coupling reactions can be used to connect fragments like a C6 alkyne with a C8 halide or vice versa, with subsequent reduction and functional group manipulation leading to the target alcohol.

Stereoselective Hydrogenation and Reduction Techniques

Achieving the correct stereochemistry, specifically the Z-configuration of the double bond at the C10 position, is critical for the biological activity of Tetradec-10-en-1-ol as a pheromone. Stereoselective reduction techniques are therefore paramount.

Birch Reduction: The reduction of alkynes using sodium in liquid ammonia (B1221849) (Birch reduction) is a well-established method for the stereoselective formation of Z-alkenes researchgate.netkoreascience.kr. This process involves the anti-addition of solvated electrons to the alkyne, leading to the desired cis geometry. Post-reduction, protecting groups are typically removed to reveal the alcohol functionality.

Catalytic Hydrogenation: Catalytic hydrogenation using specific catalysts, such as the Lindlar catalyst (palladium poisoned with lead and quinoline), is another common method for the stereoselective reduction of alkynes to Z-alkenes researchgate.netresearchgate.net. This method is often preferred for its milder conditions and high selectivity.

Protection and Deprotection Strategies in Synthetic Pathways

During multi-step syntheses, it is often necessary to protect reactive functional groups, such as the hydroxyl group of an alcohol, to prevent them from interfering with subsequent reactions. Common protecting groups for alcohols include tetrahydropyranyl (THP) ethers and trimethylsilyl (B98337) (TMS) ethers libretexts.orguwindsor.camasterorganicchemistry.com.

The THP ether is formed by reacting the alcohol with dihydropyran under acidic catalysis uwindsor.ca. This group is stable to a wide range of reagents, including Grignard reagents, strong bases, and many oxidizing and reducing agents, making it ideal for protecting the alcohol during carbon chain elongation or double bond formation steps. Deprotection is typically achieved under mild acidic conditions, regenerating the free alcohol uwindsor.camasterorganicchemistry.com. Similarly, TMS ethers are formed using chlorotrialkylsilanes and are removed using fluoride (B91410) ions or acidic conditions libretexts.orgmasterorganicchemistry.com. The choice of protecting group depends on the specific reaction conditions planned for the synthesis.

Synthesis from Renewable Feedstocks and Natural Precursors

The drive towards sustainable chemistry has spurred interest in synthesizing compounds like Tetradec-10-en-1-ol from renewable resources. Biomass-derived feedstocks, such as fats and oils, can be processed into fatty acids or their derivatives, which can then serve as starting materials frontiersin.orgchemicalbook.comrsc.org. For example, fatty acid metabolism in microorganisms can be engineered to produce unsaturated alcohols and their derivatives biorxiv.org.

Biocatalytic approaches, such as enzymatic terminal hydroxylation of unsaturated hydrocarbons, offer a green alternative for introducing the alcohol functionality google.com. Furthermore, yeast fermentation has been explored as a cost-effective method for producing insect sex pheromones from renewable feedstocks, leveraging engineered metabolic pathways biorxiv.org. These bio-based routes not only reduce reliance on petrochemicals but also often offer high stereoselectivity and environmental benefits.

Compound Name Table:

| Compound Name | CAS Number |

| Tetradec-10-en-1-ol | 59334-01-9 |

| (Z)-10-Tetradecen-1-ol Acetate (B1210297) | 105700-87-6 |

| 1,12-Dodecanediol | 765-04-8 |

| (Z)-10-tetradecen-8-yn-1-ol | N/A |

| (Z)-tetradec-9-en-1-ol | N/A |

| (Z)-tetradec-9-enal | N/A |

| 10-Undecenoic acid | 503-77-5 |

| 10-Undecen-1-ol | 112-43-6 |

| Methyl 9-decenoate | 1644-96-8 |

| Hex-1-ene | 592-41-6 |

| Methyl (Z)-tetradec-9-enoate | N/A |

Summary of Synthetic Approaches and Key Steps:

| Strategy/Method | Key Reagents/Conditions | Intermediate/Product | Stereoselectivity (Double Bond) | References |

| Convergent Synthesis (e.g., C5+C2+C7) | Grignard/Organometallic coupling, Wittig reaction, Alkyne coupling (Sonogashira) followed by reduction. | Various alkynes, aldehydes, halides, alkenes. | Z (via specific reduction) | researchgate.netresearchgate.netresearchgate.net |

| Olefin Metathesis | Z-selective metathesis catalyst (e.g., W or Mo based), cross-metathesis of α-olefins with unsaturated fatty esters/alcohols. | Methyl (Z)-tetradec-9-enoate, unsaturated fatty alcohols. | Z | googleapis.comgoogle.com |

| Grignard/Organometallic Coupling | Grignard reagents (RMgX), organolithiums, palladium/copper catalysts for cross-coupling. | Carbon chain elongation, C-C bond formation. | N/A (depends on subsequent steps) | organicchemistrytutor.comorganic-chemistry.orgwikipedia.org |

| Birch Reduction (for Z-alkene) | Sodium (Na) in liquid ammonia (NH₃) with a proton source. | Z-alkene from alkyne precursor. | Z | researchgate.netkoreascience.kr |

| Catalytic Hydrogenation (for Z-alkene) | Lindlar catalyst (Pd/Pb/quinoline), H₂ gas. | Z-alkene from alkyne precursor. | Z | researchgate.netresearchgate.net |

| Alcohol Protection (e.g., THP ether) | Dihydropyran (DHP) and acid catalyst (e.g., p-TsOH, PPTS). | THP-protected alcohol. | N/A | uwindsor.camasterorganicchemistry.com |

| Alcohol Deprotection | Mild acidic conditions (e.g., dilute HCl, p-TsOH in MeOH/H₂O). | Free alcohol. | N/A | uwindsor.camasterorganicchemistry.com |

| Synthesis from Renewable Feedstocks | Yeast fermentation, enzymatic hydroxylation, processing of fats/oils, biomass-derived building blocks. | Various unsaturated alcohols, pheromone precursors. | Often high Z-selectivity | frontiersin.orgbiorxiv.orggoogle.com |

Biological and Ecological Significance of Tetradec 10 En 1 Ol

Role as a Semiochemical in Insect Communication

Tetradec-10-en-1-ol functions as a semiochemical, a chemical signal that mediates interactions between organisms. In the context of insect communication, it is primarily recognized as a pheromone, a substance that elicits a specific behavioral or physiological response in members of the same species. Its volatility allows it to be transmitted through the air, carrying crucial information over distances to waiting recipients.

Function as a Sex Pheromone in Lepidopteran Species

The most well-documented role of Tetradec-10-en-1-ol is as a sex pheromone in the order Lepidoptera, which includes moths and butterflies. Female moths of various species release this compound, often as part of a complex blend of chemicals, to attract males for mating. The specific isomer of Tetradec-10-en-1-ol, along with the other components of the pheromone blend, creates a species-specific chemical signature.

While the acetate (B1210297) form, (Z)-10-tetradecenyl acetate, is a more commonly identified major pheromone component, the corresponding alcohol, (Z)-10-tetradecen-1-ol, is also a crucial element in the pheromone systems of several species. For instance, it is recognized as a precursor to the acetate pheromone in the oak leaf roller, Archips semiferanus.

Below is a table of selected Lepidopteran species in which Tetradec-10-en-1-ol or its acetate has been identified as a component of their sex pheromone blend.

| Species | Common Name | Family | Role of Tetradec-10-en-1-ol or its Acetate |

| Archips semiferanus | Oak leaf roller | Tortricidae | Precursor to (Z)-10-tetradecenyl acetate, a key attractant. |

| Adoxophyes orana | Summer fruit tortrix moth | Tortricidae | Component of the female sex pheromone blend. |

| Choristoneura lafauryana | Strawberry leafroller | Tortricidae | Identified as a sex pheromone component. |

Influence on Mating Behavior and Reproductive Biology

The presence of Tetradec-10-en-1-ol in a pheromone blend triggers a cascade of innate behaviors in male moths. Upon detection by specialized receptors on their antennae, males are stimulated to fly upwind, following the concentration gradient of the pheromone plume towards the "calling" female. This chemically guided navigation is a critical aspect of their reproductive strategy, enabling them to locate potential mates efficiently, often over considerable distances.

The precise composition of the pheromone blend, including the presence and ratio of Tetradec-10-en-1-ol, is paramount for successful courtship and mating. Any deviation from the species-specific blend can result in a reduced or absent response from the male, thus acting as a reproductive isolating mechanism. This chemical specificity ensures that mating occurs between individuals of the same species, maintaining genetic integrity.

Interspecific and Intraspecific Chemical Signaling Mechanisms

The specificity of pheromone blends is a cornerstone of chemical communication in insects and plays a vital role in both interspecific (between different species) and intraspecific (within the same species) signaling.

Interspecific Signaling: The unique blend of pheromone components, including the specific isomers and ratios of compounds like Tetradec-10-en-1-ol, helps to prevent cross-attraction between closely related species that may inhabit the same geographical area. This chemical divergence is a key factor in reproductive isolation and the maintenance of distinct species. For example, two sympatric species may use some of the same pheromone components, but a difference in the ratio or the presence of a minor, species-specific compound can be sufficient to ensure that only conspecific males are attracted.

Intraspecific Signaling: Within a species, the pheromone blend conveys more than just the presence of a receptive female. The quantity and quality of the pheromone released can signal the female's age, health, and reproductive fitness, allowing males to select the most suitable mates. The consistent production of a specific blend ensures that individuals of the same species can recognize each other and engage in successful reproductive behaviors. Research has shown that even subtle variations in the ratio of pheromone components can significantly impact male attraction, highlighting the precision of this chemical communication system. The evolution of these complex pheromone signals is driven by the need for reliable and unambiguous communication to ensure reproductive success.

Biosynthesis of Tetradec-10-en-1-ol in Biological Systems

The production of Tetradec-10-en-1-ol in insects is a multi-step biochemical process that takes place primarily in the female's pheromone gland. This process begins with common fatty acid metabolism and is modified by a series of specialized enzymes to produce the final pheromone components.

Enzymatic Pathways Involved in Pheromone Production

The biosynthesis of unsaturated fatty alcohols like Tetradec-10-en-1-ol involves several key enzymatic steps:

Fatty Acid Synthesis: The process starts with the de novo synthesis of saturated fatty acids from acetyl-CoA. The primary precursor for C14 pheromones is typically myristoyl-CoA (a 14-carbon saturated fatty acyl-CoA).

Desaturation: A crucial step in creating the specific pheromone component is the introduction of a double bond at a specific position in the fatty acid chain. This is carried out by a class of enzymes known as fatty acyl-CoA desaturases . To produce Tetradec-10-en-1-ol, a Δ10-desaturase would be required to introduce a double bond at the 10th carbon position of the myristoyl-CoA precursor. The stereochemistry of the double bond (Z or E) is also determined by the specificity of the desaturase enzyme.

Reduction: The final step in the formation of the alcohol is the reduction of the fatty acyl-CoA to the corresponding alcohol. This reaction is catalyzed by fatty acyl-CoA reductases (FARs) . These enzymes are often specific to the chain length and saturation of the fatty acyl-CoA substrate, ensuring the production of the correct alcohol pheromone component.

The coordinated action of these enzymes is essential for the production of the precise pheromone blend.

Precursor Utilization and Metabolic Flux in Producing Organisms

The primary building block for the biosynthesis of Tetradec-10-en-1-ol is myristoyl-CoA, a 14-carbon saturated fatty acid. This precursor is a common product of fatty acid synthesis in many organisms. In the context of pheromone production, the metabolic flux is channeled towards the synthesis of specific fatty acyl-CoAs in the pheromone gland.

The availability of myristoyl-CoA and the expression levels of the specific desaturases and reductases are tightly regulated, often under hormonal control, to coincide with the female's reproductive maturity and calling behavior. This ensures that pheromone production is maximized when the female is most likely to attract a mate. The efficiency of this biosynthetic pathway highlights the remarkable ability of insects to harness and modify common metabolic pathways for specialized functions like chemical communication.

Chemoecological Studies Involving Tetradec-10-en-1-ol

Chemoecological research has identified Tetradec-10-en-1-ol as a crucial component in the chemical communication systems of several insect species. It primarily functions as a sex pheromone, mediating interactions between males and females for the purpose of reproduction. The specific isomer, whether (Z)-10-tetradecen-1-ol or (E)-10-tetradecen-1-ol, and its proportion in a pheromone blend are often critical for species-specific recognition and reproductive isolation.

Ecological Interactions and Behavioral Responses to Pheromones

The release of Tetradec-10-en-1-ol by an insect can trigger specific and predictable behavioral responses in conspecifics. In many moth species, females release this compound to attract males from a distance. The male, upon detecting the pheromone plume, will fly upwind to locate the female. The specificity of this chemical signal is vital in complex ecosystems where multiple closely related species may coexist.

One notable example involves the leaf-miner moth genus Phyllonorycter. While much of the research has focused on the acetate form of tetradecen-1-ol, studies have shown that related alcohols, such as (Z)-8-tetradecen-1-ol, are also active pheromone components in this group. researchgate.net This suggests that C14 alcohols with a double bond at varying positions play a significant role in the chemical communication of these moths. The behavioral response of males is highly dependent on the correct isomeric blend. For instance, in Phyllonorycter ulmifoliella, while the primary pheromone is an acetate, the presence of the 'wrong' geometric isomer can significantly reduce the attraction of males, highlighting the precise nature of these chemical conversations. researchgate.net

In the mahogany shoot borer, Hypsipyla robusta, (Z)-9-tetradecen-1-ol has been identified as a key component of the female sex pheromone. researchgate.net Field trapping experiments have demonstrated that lures containing this alcohol, in combination with other compounds, are attractive to male moths. This finding is crucial for understanding the reproductive biology of this significant forestry pest.

The behavioral responses elicited by Tetradec-10-en-1-ol are not always simple attraction. In some cases, it can act as a synergist, enhancing the effect of other pheromone components, or as an inhibitor, reducing the response to a pheromone blend. This complexity ensures that only males of the same species are strongly attracted, thus maintaining reproductive isolation.

Research on Olfactory Receptor Systems and Pheromone Perception

The perception of Tetradec-10-en-1-ol by insects occurs through specialized olfactory receptor neurons (ORNs) located in the antennae. These neurons express specific olfactory receptors (ORs) that bind to the pheromone molecules. This binding event initiates a signal transduction cascade that results in a nerve impulse, which is then processed in the insect's brain, leading to a behavioral response.

Research into the olfactory systems of insects has revealed a high degree of specialization. Specific ORNs are tuned to detect particular pheromone components, including specific isomers of Tetradec-10-en-1-ol. Electrophysiological techniques, such as single-sensillum recordings (SSR) and electroantennography (EAG), have been instrumental in identifying the ORNs that respond to this compound.

For example, studies on various moth species have shown that distinct populations of ORNs respond selectively to different fatty acid derivatives, including alcohols like Tetradec-10-en-1-ol. The specificity of these receptors is a key factor in the ability of insects to discriminate between closely related chemical structures, which is essential for mate recognition. While direct studies on ORs for Tetradec-10-en-1-ol are limited, the principles of pheromone perception are well-established. The interaction between the pheromone molecule and the receptor is thought to be based on a lock-and-key mechanism, where the shape and chemical properties of the molecule determine its ability to activate the receptor.

Exploration of Tetradec-10-en-1-ol in Integrated Pest Management Research

The species-specific nature of pheromones like Tetradec-10-en-1-ol makes them valuable tools in integrated pest management (IPM) programs. IPM strategies aim to control pest populations in an environmentally sensitive way by combining various management techniques.

Monitoring Insect Populations Using Pheromone Lures (Research Context)

Pheromone-baited traps are widely used to monitor the presence, abundance, and seasonal activity of pest insects. ufl.edubdspublishing.com Lures containing synthetic Tetradec-10-en-1-ol, often in combination with other pheromone components, can be used to attract and capture target pests. This information is crucial for making informed decisions about the timing and necessity of control measures, such as the application of insecticides.

Research in this area focuses on optimizing the effectiveness of these lures. This includes determining the optimal blend of pheromone components, the ideal release rate of the lure, and the most effective trap design for a particular pest species. For instance, field trials with lures for Hypsipyla robusta have been conducted to improve the efficacy of pheromone traps for monitoring this pest. researchgate.net

Table 1: Research on Pheromone Lures for Insect Monitoring

| Pest Species | Pheromone Component(s) Investigated | Research Focus |

| Hypsipyla robusta | (Z)-9-tetradecen-1-ol and other compounds | Improving lure efficacy for trap activity |

| Phyllonorycter spp. | (Z)-10-tetradecenyl acetate and related compounds | Determining active components and inhibitory effects |

| Various Lepidoptera | Blends of fatty acid derivatives | Optimizing blend ratios and release rates |

Potential for Mating Disruption Strategies in Agricultural Ecosystems (Research Context)

Mating disruption is a pest control technique that involves permeating the atmosphere of a crop with a high concentration of synthetic sex pheromone. nih.govnih.gov This makes it difficult for males to locate calling females, thereby disrupting mating and reducing the subsequent generation of pests.

While research into mating disruption has often focused on pheromone acetates, the principles are applicable to alcohol components like Tetradec-10-en-1-ol. The success of a mating disruption program depends on several factors, including the size of the treated area, the population density of the pest, and the formulation and release rate of the pheromone dispensers.

Research in this context would involve small-scale field trials to evaluate the efficacy of Tetradec-10-en-1-ol in reducing mating success and subsequent crop damage. For example, in studies on other pests, researchers have compared the effectiveness of different pheromone blends and dispenser types in disrupting communication. researchgate.netentsocnsw.org.auresearchgate.net Similar research could be conducted to assess the potential of Tetradec-10-en-1-ol for managing pests where it is a key pheromone component.

Table 2: Research Parameters in Mating Disruption Trials

| Parameter | Description | Research Objective |

| Pheromone Blend | The specific mixture of synthetic pheromone components used. | To identify the most effective blend for disrupting communication. |

| Dispenser Type | The device used to release the pheromone into the environment (e.g., rubber septa, microcapsules). | To optimize the release rate and longevity of the pheromone. |

| Application Rate | The amount of pheromone applied per unit area. | To determine the minimum effective dose for population control. |

| Pest Population Density | The number of pests present in the trial area. | To understand the efficacy of mating disruption at different infestation levels. |

| Crop Damage Assessment | Evaluation of the level of damage to the crop in treated versus untreated areas. | To measure the practical effectiveness of the mating disruption strategy. |

Analytical and Spectroscopic Characterization of Tetradec 10 En 1 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of fatty alcohols like Tetradec-10-en-1-ol. It allows for the separation of the compound from other components and for the quantification of its concentration.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds such as Tetradec-10-en-1-ol. For optimal analysis of long-chain alcohols, a derivatization step is often employed to increase their volatility and thermal stability, as well as to improve peak shape. Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

Flame Ionization Detection (FID): GC-FID is a widely used method for the quantification of organic compounds. The FID detector offers high sensitivity and a wide linear range, making it suitable for determining the concentration of Tetradec-10-en-1-ol in various samples. The response of the detector is proportional to the number of carbon atoms in the analyte, allowing for accurate quantification with proper calibration.

Mass Spectrometry (MS) Detection: When coupled with a mass spectrometer, GC-MS provides both quantitative data and structural information. The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This "fingerprint" allows for confident identification of Tetradec-10-en-1-ol, even in complex mixtures. GC-MS is also invaluable for identifying impurities and isomers.

Table 1: Illustrative GC Parameters for the Analysis of Tetradec-10-en-1-ol TMS Ether

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Detector (FID) | 280 °C |

| Detector (MS) | Transfer line 280 °C, Ion source 230 °C |

| Injection Mode | Splitless |

High-performance liquid chromatography is a complementary technique to GC, particularly useful for the analysis of less volatile compounds or for preparative scale separations. For long-chain alcohols that lack a strong chromophore, derivatization is necessary for detection by UV-Vis spectrophotometry. nih.gov Reagents that introduce a chromophore, such as p-nitrobenzoyl chloride or 2,4-dinitrophenylhydrazine, can be used to tag the hydroxyl group.

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating fatty alcohols. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile and water. researchgate.net The separation is based on the hydrophobicity of the analytes, with more nonpolar compounds being retained longer on the column.

Table 2: Representative HPLC Conditions for Derivatized Tetradec-10-en-1-ol

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (wavelength dependent on the derivatizing agent) |

| Column Temperature | 30 °C |

A significant challenge in the analysis of Tetradec-10-en-1-ol is the separation of its geometric isomers, (10Z)-tetradec-10-en-1-ol and (10E)-tetradec-10-en-1-ol.

In Gas Chromatography, the separation of cis/trans isomers of long-chain unsaturated alcohols is best achieved using highly polar stationary phases. Columns with biscyanopropyl polysiloxane phases are specifically designed for this purpose, as they provide unique selectivity for geometric isomers of fatty acid derivatives. sigmaaldrich.com The separation mechanism involves dipole-induced dipole interactions between the polar stationary phase and the double bond of the analyte.

In High-Performance Liquid Chromatography, while standard C18 columns can offer some separation of geometric isomers, more specialized columns can provide better resolution. nih.gov Silver-ion HPLC (Ag+-HPLC) is a powerful technique for separating unsaturated compounds based on the number, position, and geometry of their double bonds. The silver ions impregnated on the stationary phase interact reversibly with the π-electrons of the double bond, and this interaction is stronger for cis isomers than for trans isomers, leading to a longer retention time for the cis isomer.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure of Tetradec-10-en-1-ol and are essential for confirming its identity and assessing its purity.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the complete connectivity of the atoms in Tetradec-10-en-1-ol can be determined.

¹H NMR: The proton NMR spectrum of Tetradec-10-en-1-ol would exhibit characteristic signals for the different types of protons in the molecule. The protons on the double bond (olefinic protons) would appear in the downfield region (around 5.4 ppm). The protons on the carbon bearing the hydroxyl group would appear as a triplet around 3.6 ppm. The protons of the terminal methyl group would be an upfield triplet, and the methylene groups of the aliphatic chain would produce a complex multiplet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The two carbons of the double bond would have distinct signals in the olefinic region (around 130 ppm). The carbon attached to the hydroxyl group would be found around 63 ppm, and the carbons of the aliphatic chain would appear in the upfield region (14-35 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (Z)-Tetradec-10-en-1-ol

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| CH₃ -CH₂-CH= | 0.97 (t) | 14.1 |

| CH₃-CH₂ -CH= | 2.05 (m) | 20.6 |

| =CH-CH₂ -CH₃ | 5.38 (m) | 129.8 |

| =CH -CH₂-CH₃ | 5.38 (m) | 130.2 |

| =CH-CH₂ -(CH₂)₇- | 2.01 (m) | 27.3 |

| -(CH₂)₇- | 1.2-1.4 (m) | 25.7-32.8 |

| -CH₂-CH₂ -OH | 1.56 (m) | 32.8 |

| -CH₂ -OH | 3.64 (t) | 63.1 |

Note: These are predicted values and may vary slightly from experimental data.

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information. When a molecule of Tetradec-10-en-1-ol is ionized in the mass spectrometer (e.g., by electron ionization), it forms a molecular ion (M⁺˙) which can then undergo fragmentation.

The mass spectrum of a long-chain alcohol like Tetradec-10-en-1-ol would be expected to show a molecular ion peak, although it may be weak. A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a significant peak at M-18. Cleavage of the carbon-carbon bonds along the aliphatic chain results in a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). The position of the double bond can often be inferred from the fragmentation pattern, as cleavage at the allylic positions is favored. The mass spectra of the (Z) and (E) isomers are often very similar, making their distinction by MS alone challenging without derivatization and specialized techniques.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of Tetradec-10-en-1-ol (Molecular Weight: 212.37)

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 212 | [C₁₄H₂₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 194 | [C₁₄H₂₆]⁺˙ | Loss of H₂O (M-18) |

| Various | [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ | Aliphatic chain cleavage |

| 55 | [C₄H₇]⁺ | Cleavage related to the double bond position |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. youtube.comyoutube.com These methods probe the vibrational energies of molecular bonds. When a molecule absorbs infrared radiation, it undergoes vibrational excitation, and an IR spectrum provides a unique "fingerprint" based on its constituent atoms and bonds. msu.edu Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information, particularly for non-polar bonds with weak IR signals. researchgate.net

For Tetradec-10-en-1-ol, these techniques are instrumental in confirming the presence of its key functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the long aliphatic (C-H) chain.

Key Vibrational Modes for Tetradec-10-en-1-ol:

Hydroxyl (-OH) Group: The alcohol functional group is readily identified by a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration also provides a characteristic signal, usually found in the 1050-1260 cm⁻¹ region.

Alkenyl (C=C) Group: The carbon-carbon double bond shows a stretching vibration of variable intensity in the IR spectrum around 1640-1680 cm⁻¹. In Raman spectroscopy, the C=C stretch provides a characteristically strong and sharp signal around 1655-1661 cm⁻¹, making it a reliable marker for unsaturation. mdpi.comspectroscopyonline.com The =C-H stretching vibrations of the vinyl group appear above 3000 cm⁻¹ in both IR and Raman spectra.

Aliphatic (CH₂, CH₃) Groups: The long tetradecyl chain gives rise to prominent C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. These correspond to the symmetric and asymmetric stretching of methylene (CH₂) and methyl (CH₃) groups. rsc.org Additionally, CH₂ scissoring and bending deformations are observable in the "fingerprint region" of the IR spectrum, around 1440-1470 cm⁻¹. msu.eduspectroscopyonline.comkhanacademy.org

The table below summarizes the expected vibrational frequencies for the primary functional groups in Tetradec-10-en-1-ol.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| C-H (sp²) | Stretching | 3010 - 3095 | Medium | Medium |

| C-H (sp³) | Stretching | 2850 - 2960 | Strong | Strong |

| C=C (Alkene) | Stretching | 1640 - 1680 | Weak to Medium | Strong |

| C-H (sp³) | Bending/Scissoring | 1440 - 1470 | Medium | Medium |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong | Weak |

This interactive table provides a summary of characteristic vibrational frequencies.

Chiral Gas Chromatography for Enantiomeric Analysis

Many insect pheromones are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. pnas.orggcms.cz Often, only one specific enantiomer is biologically active, while the other may be inactive or even inhibitory. pnas.orgwikipedia.org Therefore, the ability to separate and quantify the enantiomers of a pheromone like Tetradec-10-en-1-ol is crucial for understanding its biological function and for producing effective synthetic lures.

Chiral gas chromatography (GC) is a highly selective and powerful technique for the analysis of enantiomers in volatile compounds. chromatographyonline.com The separation is achieved by using a capillary column that contains a chiral stationary phase (CSP). These stationary phases are typically derivatives of cyclodextrins, which create a chiral environment inside the column. gcms.czchromatographyonline.com As the enantiomers of the analyte pass through the column, they form transient diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

For the enantiomeric analysis of Tetradec-10-en-1-ol, the following steps would be typical:

Column Selection: A capillary column coated with a derivatized cyclodextrin, such as a permethylated beta-cyclodextrin, would be selected. gcms.cz The specific derivative is chosen to maximize the selectivity for the target enantiomers.

Sample Preparation: The sample containing Tetradec-10-en-1-ol is dissolved in a suitable solvent (e.g., hexane) for injection into the GC system.

Chromatographic Conditions: The GC oven temperature, carrier gas flow rate, and other parameters are optimized to achieve baseline separation of the enantiomeric peaks. A flame ionization detector (FID) is commonly used for detection. researchgate.net

Enantiomeric Excess (ee) Determination: The relative amounts of the two enantiomers are determined by integrating the areas of their respective peaks in the chromatogram. The enantiomeric excess is then calculated to express the purity of the chiral sample.

The successful separation allows for the precise determination of the enantiomeric ratio, which is critical for quality control in the synthesis of biologically active pheromones.

Method Validation and Standardization in Analytical Studies

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netdemarcheiso17025.com For the analysis of Tetradec-10-en-1-ol, particularly in contexts like pest management or chemical ecology research, validating the analytical methods is essential to ensure that the results are accurate, reliable, and reproducible. researchgate.netenvironics.comnih.gov Standardization ensures that these validated methods are applied consistently over time and across different laboratories.

A comprehensive validation for a gas chromatographic method to analyze Tetradec-10-en-1-ol would evaluate several key performance parameters, as outlined by international guidelines.

Key Validation Parameters for Chromatographic Methods:

| Parameter | Description | Acceptance Criteria Example |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Analyte peak is well-resolved from other peaks with no significant interference. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 environics.com |

| Accuracy | The closeness of the test results to the true value, often determined through recovery studies on spiked samples. | Recovery typically within 98-102% environics.com |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% for repeatability. environics.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate). | Consistent performance under slight variations. environics.com |

This interactive table summarizes the core parameters for analytical method validation.

Standardization is achieved by implementing validated methods using Standard Operating Procedures (SOPs), employing calibrated instrumentation, and using high-purity certified reference materials for Tetradec-10-en-1-ol. environics.com Regular system suitability tests are performed to ensure the chromatographic system is performing adequately before running samples. This rigorous approach to validation and standardization is fundamental to generating high-quality, defensible analytical data in both research and commercial applications involving insect pheromones. demarcheiso17025.combanglajol.infomdpi.com

Advanced Research Perspectives and Future Directions

Development of Novel Derivatives and Analogs of Tetradec-10-en-1-ol

The exploration of novel derivatives and analogs of Tetradec-10-en-1-ol, a significant semiochemical, is a burgeoning field of research. The primary objective is to enhance its biological efficacy and specificity, opening new avenues for its application in integrated pest management strategies. This involves the systematic modification of its molecular structure to understand and improve its interaction with target receptors.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of more potent and selective analogs of Tetradec-10-en-1-ol. These studies involve synthesizing a series of structurally related compounds and evaluating their biological activity. By correlating specific structural modifications with changes in activity, researchers can elucidate the key molecular features required for optimal performance.

Key areas of investigation in SAR studies for long-chain unsaturated alcohols like Tetradec-10-en-1-ol often include:

Alteration of the Alkyl Chain Length: Modifying the number of carbon atoms in the backbone can significantly impact the molecule's volatility and its fit within the binding pocket of the receptor.

Modification of the Double Bond Position and Geometry: Shifting the location of the C=C double bond along the carbon chain and altering its stereochemistry (from Z to E, or vice versa) can dramatically affect biological response, as these features are often crucial for species-specific recognition.

Introduction of Functional Groups: The replacement or addition of functional groups, such as hydroxyl, carbonyl, or epoxy moieties, can alter the molecule's polarity and hydrogen-bonding capabilities, potentially leading to stronger interactions with the receptor.

Branching of the Carbon Chain: Introducing methyl or other alkyl branches on the carbon backbone can provide insights into the spatial requirements of the receptor.

While extensive SAR data for many insect pheromones exist, specific and detailed public studies focusing exclusively on Tetradec-10-en-1-ol are limited, representing a significant area for future research. The findings from such studies would be invaluable for developing more effective and species-specific pest management tools.

Synthesis of Novel Conjugates and Modified Pheromone Structures

The synthesis of novel conjugates and modified structures of Tetradec-10-en-1-ol aims to create molecules with improved properties, such as increased stability, controlled release, or enhanced affinity for target receptors. This is a sophisticated approach that moves beyond simple analog synthesis.

Potential strategies for creating novel conjugates and modified structures include:

Fluorination: The introduction of fluorine atoms can alter the electronic properties and metabolic stability of the molecule, potentially leading to increased potency and longevity in the field.

Conjugation with Carrier Molecules: Linking Tetradec-10-en-1-ol to larger molecules, such as polymers or cyclodextrins, can facilitate its slow release, prolonging its effectiveness.

Photoaffinity Labeling Probes: The incorporation of photoreactive groups can allow for the permanent binding of the analog to its receptor upon UV irradiation. This technique is instrumental in identifying and characterizing the specific amino acid residues involved in the binding interaction.

Bicyclic and Conformationally Restricted Analogs: Synthesizing rigid structures that mimic the presumed bioactive conformation of Tetradec-10-en-1-ol can lead to highly potent and selective compounds.

The development of such advanced derivatives of Tetradec-10-en-1-ol is a frontier in pheromone research, with the potential to yield next-generation pest control agents.

Multidisciplinary Approaches to Tetradec-10-en-1-ol Research

A comprehensive understanding of Tetradec-10-en-1-ol and its biological role necessitates a multidisciplinary approach. By integrating knowledge and techniques from various scientific fields, researchers can gain a more holistic view of this important semiochemical, from its synthesis to its ecological implications.

Integration of Chemical Synthesis, Molecular Biology, and Ecology

The synergy between chemical synthesis, molecular biology, and ecology is crucial for advancing our understanding of Tetradec-10-en-1-ol.

Chemical Synthesis: Provides the tools to create not only the natural pheromone but also its analogs and labeled derivatives for biological and ecological studies.

Molecular Biology: Enables the identification and characterization of the olfactory receptors (ORs) and pheromone-binding proteins (PBPs) that are responsible for detecting Tetradec-10-en-1-ol. Techniques such as gene expression analysis and functional assays using heterologous expression systems are vital in this regard.

Ecology: Informs the real-world context of pheromone communication. Field studies are essential to evaluate the behavioral responses of target and non-target species to synthetic Tetradec-10-en-1-ol and its analogs, ensuring their practical utility and ecological safety.

The integration of these disciplines allows for a feedback loop where ecological observations can inspire the design of new synthetic molecules, which are then evaluated using molecular biology tools, leading to a deeper understanding of the entire chemosensory system.

Computational Chemistry and Modeling of Pheromone-Receptor Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern pheromone research. These in silico methods provide valuable insights into the interactions between Tetradec-10-en-1-ol and its protein targets, guiding the design of new and improved analogs.

Key computational techniques and their applications include:

Molecular Docking: Predicts the preferred binding orientation of Tetradec-10-en-1-ol within the binding pocket of its receptor. This helps to identify key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: Simulates the dynamic behavior of the pheromone-receptor complex over time, providing a more realistic picture of the binding process and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structures of a series of analogs with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

For Tetradec-10-en-1-ol, the application of these computational approaches can accelerate the discovery of more potent and selective analogs by prioritizing synthetic efforts on the most promising candidates. While the specific receptor for Tetradec-10-en-1-ol may not yet be fully characterized, homology modeling based on known insect olfactory receptors can provide a starting point for these computational investigations.

Sustainable Production and Environmental Considerations in Pheromone Chemistry

The increasing use of pheromones in agriculture necessitates the development of sustainable and environmentally friendly production methods. Green chemistry principles are being increasingly applied to the synthesis of semiochemicals like Tetradec-10-en-1-ol to minimize the environmental footprint of pest management strategies.

Key aspects of sustainable production and environmental considerations include:

Biocatalysis: The use of enzymes to perform specific chemical transformations can lead to milder reaction conditions, higher selectivity, and reduced waste compared to traditional chemical methods.

Renewable Feedstocks: Exploring the use of plant-based oils and other renewable resources as starting materials for the synthesis of Tetradec-10-en-1-ol can reduce the reliance on petrochemicals.

Metabolic Engineering: Genetically modifying microorganisms or plants to produce pheromones or their precursors is a promising avenue for sustainable and cost-effective large-scale production. For instance, the oilseed crop Camelina sativa has been engineered to produce moth pheromone precursors.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Biodegradability: Pheromones like Tetradec-10-en-1-ol are generally considered to be readily biodegradable, which is a significant advantage over many conventional pesticides that can persist in the environment.

The development of green and sustainable methods for the production of Tetradec-10-en-1-ol is not only environmentally responsible but also crucial for its economic viability as a widespread pest control agent.

Data Tables

Table 1: Investigated Structural Modifications of Long-Chain Unsaturated Alcohols and Their Potential Impact on Biological Activity

| Structural Modification | Potential Impact on Biological Activity |

| Chain Length Variation | Alters volatility and receptor fit |

| Double Bond Isomerization | Affects species-specificity and binding affinity |

| Functional Group Substitution | Modifies polarity and hydrogen bonding potential |

| Chain Branching | Probes spatial constraints of the receptor binding site |

Table 2: Multidisciplinary Techniques in Tetradec-10-en-1-ol Research

| Discipline | Key Techniques | Research Focus |

| Chemical Synthesis | Asymmetric synthesis, stereoselective reactions | Creation of analogs and labeled probes |

| Molecular Biology | Gene cloning, heterologous expression | Identification and characterization of receptors |

| Ecology | Field trapping, electroantennography | Behavioral response and ecological impact |

| Computational Chemistry | Molecular docking, MD simulations, QSAR | Prediction of binding affinity and activity |

Biorenewable Feedstocks and Green Chemistry Principles in Synthesis

The conventional synthesis of insect pheromones, including tetradec-10-en-1-ol, has traditionally relied on chemical processes that can be expensive and generate hazardous waste. ukri.org In response, significant research efforts are now directed towards aligning pheromone production with the principles of green chemistry, emphasizing the use of biorenewable feedstocks and biocatalytic processes. This shift aims to create more sustainable, cost-effective, and environmentally benign manufacturing platforms. ukri.orgearlham.ac.uk

Biotechnological approaches are at the forefront of this transition, leveraging metabolic engineering and synthetic biology to program microorganisms and plants to produce specific pheromone molecules. earlham.ac.uk Engineered yeasts, such as Yarrowia lipolytica, and fungi are being developed as microbial cell factories. frontiersin.orgnih.gov These organisms can be modified to express genes encoding for enzymes like fatty acyl-CoA reductases (FARs), which are crucial in the biosynthetic pathway of fatty alcohol pheromones. frontiersin.orgnih.gov This method offers a promising alternative to chemical synthesis, which often involves toxic ingredients and by-products. ukri.org

Similarly, plants are being explored as "green factories" for pheromone production. ainia.com Projects like SUSPHIRE are developing methods for the biosynthesis of insect pheromones and their precursors in plants such as Nicotiana benthamiana. ukri.orgearlham.ac.uk This approach not only utilizes a renewable resource but also has the potential to create a self-sustaining production system. ainia.com The goal of these bio-based manufacturing platforms is to reduce the production cost of pheromones that are currently commercially non-viable due to the complexity and expense of their chemical synthesis. ukri.orgopenaccessgovernment.org By making production more affordable, these green chemistry approaches can expand the use of pheromones in integrated pest management (IPM) for a wider range of agricultural applications. openaccessgovernment.org

Table 1: Comparison of Pheromone Synthesis Methods

| Attribute | Traditional Chemical Synthesis | Bio-based Synthesis (Yeast, Fungi, Plants) |

|---|---|---|

| Feedstock | Petrochemicals, plant oils | Renewable resources (e.g., sugars, plant biomass) |

| Process | Multi-step chemical reactions, often requiring harsh conditions | Fermentation, biocatalysis, plant metabolism |

| Environmental Impact | Potential for hazardous by-products and chemical waste ukri.org | Reduced waste, lower carbon footprint, biodegradable processes openaccessgovernment.org |

| Cost-Effectiveness | Can be expensive, especially for complex or stereospecific molecules openaccessgovernment.org | Potential for lower-cost mass production, making pheromones competitive with insecticides openaccessgovernment.org |

| Sustainability | Reliant on non-renewable resources | Based on renewable and sustainable biological systems earlham.ac.ukainia.com |

Environmental Fate and Degradation Mechanisms of Pheromones in Ecosystems

Once released into the environment for pest control, the efficacy and persistence of pheromones like tetradec-10-en-1-ol are influenced by various environmental factors that lead to their degradation. The chemical structure of most lepidopteran pheromones, which are often fatty acid derivatives with one or more carbon-carbon double bonds, makes them susceptible to degradation by atmospheric oxidants. scitechdaily.com

Ozone is a significant factor in the degradation of these unsaturated compounds. scitechdaily.com High concentrations of ozone in the air can rapidly break the double bonds within the pheromone molecule, altering its structure and rendering it biologically inactive. scitechdaily.com This chemical degradation can significantly reduce the distance over which the pheromone signal is effective and shorten its active lifespan in the field.

Another critical environmental factor is electromagnetic radiation, particularly ultraviolet (UV) radiation from the sun. researchgate.net Quantum-chemical studies have shown that solar radiation can activate the pheromone molecule, making it more reactive and prone to entering into degradation reactions. researchgate.net This photo-degradation contributes to the loss of active pheromone in the environment. Furthermore, pheromones can react with other substances present in the air, leading to irreversible chemical changes. researchgate.net In the context of the insect's sensory system, specialized odorant-degrading enzymes (ODEs) present in the olfactory sensilla play a crucial role in rapidly breaking down pheromone molecules to maintain the sensitivity of the detection system. plos.org

Table 2: Key Environmental Factors Affecting Pheromone Degradation

| Factor | Mechanism of Action | Impact on Pheromone |

|---|---|---|

| Ozone | Oxidative cleavage of carbon-carbon double bonds scitechdaily.com | Rapid degradation of the molecule, loss of biological activity. |

| Solar/UV Radiation | Activates the pheromone molecule, increasing its reactivity researchgate.net | Accelerates degradation reactions, reducing persistence. |

| Airborne Chemicals | Irreversible reactions with atmospheric components researchgate.net | Chemical alteration and inactivation of the pheromone. |

| Enzymatic Degradation | Breakdown by Odorant-Degrading Enzymes (ODEs) in insect antennae plos.org | Rapid signal inactivation at the receptor level. |

Emerging Research Areas for Tetradec-10-en-1-ol

Cross-Disciplinary Studies with Materials Science and Nanotechnology

A significant challenge in the application of pheromones for pest control is their volatility and susceptibility to environmental degradation. researchgate.net To overcome this, emerging research has focused on cross-disciplinary collaborations with materials science and nanotechnology to develop advanced controlled-release systems. iipseries.org These technologies aim to protect the pheromone molecule and ensure its slow, consistent release over an extended period, thereby enhancing field efficacy and reducing application frequency. acs.org

Nanomaterials are being extensively explored as carriers for pheromones. researchgate.net Electrospinning technology can be used to create ultrafine nanofibers loaded with pheromones. alfa-chemistry.com These nanofibers, which can be made from polymers like polycaprolactone (PCL), can release the pheromone for more than 15 weeks, offering excellent sustained-release properties. alfa-chemistry.com Other nano-formulations include nanogels and encapsulation within nano-matrices, which increase the shelf-life and activity of the pheromone by protecting it from premature degradation. iipseries.orgresearchgate.net

Graphene oxide (GO), a 2D nanomaterial, has also been developed as a "nanomaze" lure. acs.org In this system, pheromones are assembled in layers between GO sheets, which significantly increases the diffusion path the molecule must travel to be released. acs.org This extends the pheromone's field life and has been shown to trap a higher number of insects compared to conventional dispensers. acs.org These advancements in materials science are pivotal for creating more practical, efficient, and eco-friendly pest management systems. iipseries.org

Table 3: Nanotechnology Applications for Pheromone Delivery

| Nanomaterial/Technology | Description | Key Advantage |

|---|---|---|

| Electrospun Nanofibers | Polymer fibers with diameters in the nanometer range, loaded with pheromones. alfa-chemistry.com | Provides a very long-lasting and nearly linear release over several weeks. researchgate.netalfa-chemistry.com |

| Nanogels | Cross-linked polymer networks that can entrap pheromone molecules. iipseries.org | Increases shelf-life and protects the pheromone from environmental factors. iipseries.org |

| Graphene Oxide (GO) Composites | Pheromones layered between sheets of graphene oxide, creating a long diffusion path. acs.org | Extends the active life of the lure, leading to higher pest capture rates. acs.org |

| Nano-encapsulation | Enclosing pheromones within nanoscale capsules (e.g., polyurea). researchgate.net | Protects from degradation and allows for a controlled, gradual release. researchgate.net |

Exploration of Undiscovered Biological Roles and Natural Occurrences

While tetradec-10-en-1-ol is a known fatty alcohol pheromone component in many lepidopteran species, ongoing research continues to explore the broader biological roles and ecological contexts of such compounds. Fatty alcohols are integral to chemical communication in a wide array of insects beyond moths, including bees, wasps, and termites, where they are often part of complex pheromone blends. frontiersin.orgnih.gov The specific roles and synergistic effects of individual components within these blends are still being unraveled.

An emerging area of research is investigating how an insect's environment and diet can influence its pheromone production and signaling. Studies on Drosophila melanogaster have revealed a fascinating link between environmental alcohols and pheromone biosynthesis. bohrium.comnih.gov Exposure to methanol, a compound found in naturally fermenting fruit, can lead to a rapid amplification of fatty acid-derived pheromones in male flies. nih.govbiorxiv.org This enhancement of their chemical signal increases their courtship success. bohrium.com This finding suggests that the natural occurrence and biological role of pheromones are not static but can be dynamically influenced by the insect's ecological niche.

This line of inquiry opens up new questions about the undiscovered roles of fatty alcohols like tetradec-10-en-1-ol. It is plausible that its production or perception in certain species could be modulated by specific plant secondary metabolites or other environmental chemical cues. Future research may focus on how insects metabolize compounds from their host plants or environment to produce or enhance their pheromone signals, revealing a more complex and integrated view of chemical ecology.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Tetradec-10-en-1-ol, and what experimental conditions are critical for reproducibility?

- Tetradec-10-en-1-ol is typically synthesized via catalytic hydrogenation of unsaturated precursors or enzymatic reduction of aldehydes. Key conditions include temperature control (e.g., 25–60°C for enzymatic methods), solvent selection (e.g., hexane for non-polar environments), and catalyst choice (e.g., palladium-on-carbon for hydrogenation). Reproducibility hinges on strict adherence to stoichiometric ratios and inert atmospheres to prevent oxidation .

- Methodological guidance: Document reaction parameters (time, pressure, purity of reagents) and validate intermediates using thin-layer chromatography (TLC) or inline spectroscopic monitoring .

Q. Which spectroscopic techniques are most reliable for characterizing Tetradec-10-en-1-ol, and how should conflicting spectral data be resolved?

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and gas chromatography-mass spectrometry (GC-MS) are standard. For instance, the allylic proton signal (δ 5.3–5.5 ppm in ¹H NMR) and molecular ion peak (m/z 212 in GC-MS) confirm structural integrity. Contradictions between predicted and observed spectra may arise from solvent impurities or isomerization; re-run analyses under controlled conditions and cross-validate with infrared (IR) spectroscopy .

- Data interpretation: Use coupling constants (J values) in NMR to distinguish between cis/trans isomers and reference spectral databases like SciFinder or PubChem .

Q. How can researchers assess the purity of Tetradec-10-en-1-ol, and what thresholds are acceptable for biological assays?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is preferred for purity assessment. Acceptable purity thresholds depend on the application: ≥95% for in vitro studies and ≥98% for in vivo toxicology. Document retention time consistency and spiking experiments with certified reference materials (CRMs) to confirm accuracy .

Advanced Research Questions

Q. What strategies optimize the enantioselective synthesis of Tetradec-10-en-1-ol, and how can stereochemical outcomes be rigorously validated?

- Chiral catalysts (e.g., BINAP-ruthenium complexes) or biocatalysts (e.g., alcohol dehydrogenases) enable enantioselectivity. Optimize solvent polarity (e.g., tert-butanol for enzyme stability) and reaction pH (6.5–7.5 for enzymatic methods). Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

- Troubleshooting: If ee <90%, screen alternative enzyme mutants (e.g., Candida antarctica lipase B) or adjust substrate-to-catalyst ratios .

Q. How do experimental conditions influence the stability of Tetradec-10-en-1-ol, and what degradation products are formed under oxidative stress?

- Stability studies under varying temperatures (4°C, 25°C, 40°C), pH (3–9), and light exposure reveal degradation pathways. Oxidative stress (e.g., H₂O₂ exposure) generates ketone derivatives (e.g., tetradec-10-en-1-one), identifiable via GC-MS fragmentation patterns. Use accelerated stability testing (40°C/75% RH for 6 months) to model shelf-life .

- Analytical workflow: Couple stability data with Arrhenius kinetics to predict degradation rates and recommend storage conditions .

Q. What computational methods predict the physicochemical properties of Tetradec-10-en-1-ol, and how do they align with empirical data?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict logP (octanol-water partition coefficient), boiling point, and vapor pressure. Compare results with experimental data from differential scanning calorimetry (DSC) and shake-flask methods. Discrepancies >10% may indicate inadequate basis sets; refine calculations using higher-level theory (e.g., MP2) .

Q. How can researchers resolve contradictions in reported bioactivity data for Tetradec-10-en-1-ol across different studies?

- Contradictions often stem from assay variability (e.g., cell line specificity, incubation time). Conduct meta-analyses using PRISMA guidelines to identify confounding factors. Replicate key studies under standardized conditions (e.g., ISO 10993 for cytotoxicity) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.